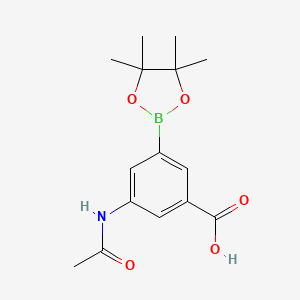![molecular formula C8H10F2O3 B13465703 Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as medicinal chemistry and materials science . The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings, providing improved biological activities and physicochemical properties .
Vorbereitungsmethoden
The synthesis of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Industrial production methods often involve large-scale photochemical addition reactions, which allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale .
Analyse Chemischer Reaktionen
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, alkyl iodides, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core while introducing new functional groups, enhancing the compound’s versatility in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for benzene rings, improving the solubility, potency, and metabolic stability of drug candidates . In materials science, it is used as a molecular rod, rotor, and supramolecular linker unit . Additionally, it has applications in the development of liquid crystals, FRET sensors, and metal-organic frameworks .
Wirkmechanismus
The mechanism of action of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its unique three-dimensional structure, which allows it to interact with various molecular targets and pathways. The high s-character of its orbitals makes it an electron-withdrawing fragment, which can influence the reactivity and stability of the compound . This property is particularly valuable in drug design, where it can enhance the binding affinity and selectivity of drug candidates .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique compared to other similar compounds such as cubane and bicyclo[2.2.2]octane . While cubane and bicyclo[2.2.2]octane also offer three-dimensional structures, the bicyclo[1.1.1]pentane core provides a distinct combination of rigidity and electron-withdrawing properties . This makes it a valuable scaffold in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H10F2O3 |
|---|---|
Molekulargewicht |
192.16 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O3/c1-13-5(12)7-2-6(3-7,4-11)8(7,9)10/h11H,2-4H2,1H3 |
InChI-Schlüssel |
QSEAZXWVBOGOMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(C2(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


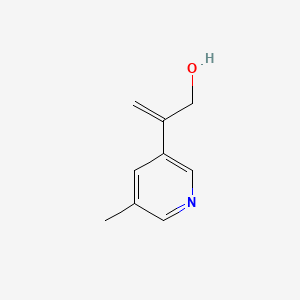
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)
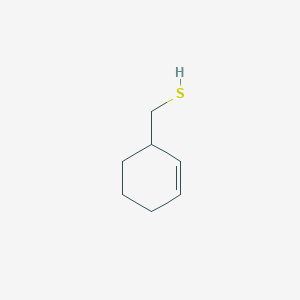
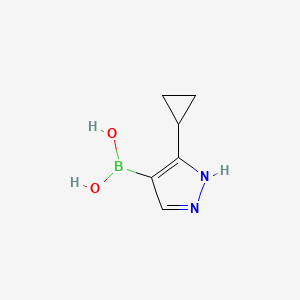
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
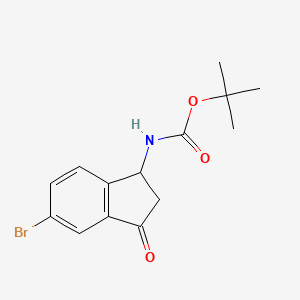
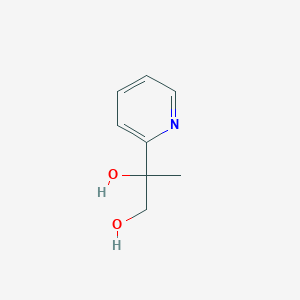
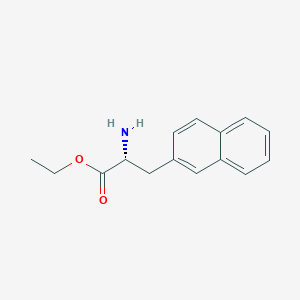
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
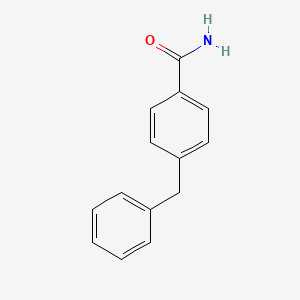
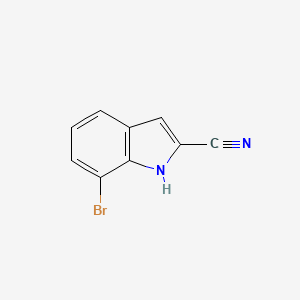
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
